molecular formula C23H22N4O4 B11279474 2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-m-tolyl-acetamide

2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-m-tolyl-acetamide

Cat. No.: B11279474
M. Wt: 418.4 g/mol
InChI Key: IDRWIFPRRLSRHP-UHFFFAOYSA-N
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Description

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that incorporates multiple fused rings, including pyrano, pyrido, and furo rings

Preparation Methods

The synthesis of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the core pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine structure, followed by the introduction of the dimethyl and oxo groups. The final step involves the acylation of the core structure with N-(3-methylphenyl)acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the ring structure is activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other fused ring structures with pyrano, pyrido, and furo rings. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Similar compounds include:

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O4/c1-13-5-4-6-15(7-13)25-18(28)10-27-12-24-19-16-8-14-11-30-23(2,3)9-17(14)26-21(16)31-20(19)22(27)29/h4-8,12H,9-11H2,1-3H3,(H,25,28)

InChI Key

IDRWIFPRRLSRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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